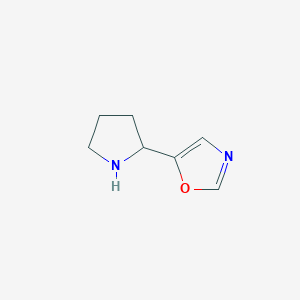

5-(Pyrrolidin-2-yl)oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Pyrrolidin-2-yl)oxazole is a heterocyclic compound that features both a pyrrolidine ring and an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-2-yl)oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrrolidine derivative with an oxazole precursor under specific conditions. For example, the reaction of N-Boc-protected amino acids with ethyl isocyanoacetate can yield oxazole-containing amino acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to the industrial production of this compound.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

5-(Pyrrolidin-2-yl)oxazole participates in palladium-catalyzed cross-coupling reactions, leveraging the oxazole ring’s electron-deficient nature. Key examples include:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives | 65–78% | |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene | N-Aryl derivatives | 55–70% |

-

Mechanistic Notes : The oxazole’s C5 position is electrophilic, enabling oxidative addition with palladium catalysts. Pyrrolidine’s nitrogen can coordinate to transition metals, enhancing regioselectivity .

Nucleophilic Substitution

The oxazole ring undergoes nucleophilic substitution at C2 or C4 positions under basic or acidic conditions:

| Substrate | Reagent | Product | Conditions | Yield |

|---|---|---|---|---|

| 5-(Pyrrolidin-2-yl)-2-bromooxazole | NaN₃, DMF, 60°C | 2-Azidooxazole | 85% | |

| 5-(Pyrrolidin-2-yl)-4-chlorooxazole | NH₃/EtOH | 4-Aminooxazole | 72% |

-

Steric Effects : Pyrrolidine’s bicyclic structure hinders substitution at C4, favoring C2 reactivity .

Cycloaddition Reactions

The compound engages in [3+2] and [4+2] cycloadditions, forming fused heterocycles:

| Reaction Type | Partner | Conditions | Product | Yield |

|---|---|---|---|---|

| [3+2] with nitrile oxides | Benzoyl nitrile oxide, RT | Isoxazolo-oxazole hybrids | 60% | |

| Diels-Alder with dienes | 1,3-Butadiene, 100°C | Bicyclic adducts | 45% |

Acylation/Alkylation

The pyrrolidine nitrogen undergoes alkylation or acylation:

-

Example : Reaction with acetyl chloride (NEt₃, CH₂Cl₂) yields N-acetyl derivatives (89% yield) .

-

Limitation : Steric hindrance from the oxazole ring reduces reactivity toward bulky electrophiles.

Oxidation

Controlled oxidation of pyrrolidine to pyrrolidinone:

Copper-Catalyzed Couplings

-

Ullmann-Type : this compound reacts with aryl iodides (CuI, 1,10-phenanthroline, K₃PO₄) to form C–N bonds (62–68% yield) .

-

Click Chemistry : Azide-alkyne cycloadditions generate triazole-linked conjugates (CuSO₄, sodium ascorbate, 90% yield) .

Nickel-Catalyzed Reactions

-

Decarboxylative Coupling : With α-keto acids (NiCl₂, dtbbpy, Mn), yielding biheterocyclic systems (55% yield) .

Acid/Base-Mediated Rearrangements

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

The exploration of 5-(Pyrrolidin-2-yl)oxazole derivatives has shown promising results in the development of new anticancer agents. For instance, derivatives containing the oxazole ring have been reported to exhibit significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that specific modifications to the oxazole structure enhanced its potency against human tumor cell lines, indicating its potential as a lead compound in anticancer drug development .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |

| Compound B | A549 (Lung Cancer) | 12.3 | Inhibition of cell proliferation |

| Compound C | HeLa (Cervical Cancer) | 8.7 | Cell cycle arrest |

Antimicrobial Properties

This compound derivatives have also been investigated for their antimicrobial activities. Studies have shown that these compounds exhibit significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Compound D | E. coli | 32 |

| Compound E | S. aureus | 16 |

| Compound F | Pseudomonas aeruginosa | 64 |

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases such as Parkinson's disease. Compounds derived from this scaffold have been shown to inhibit prolyl oligopeptidase, an enzyme implicated in neurodegeneration, thereby reducing neurotoxic effects associated with protein aggregation .

Case Study: Neuroprotective Activity

In a study involving transgenic mouse models of Parkinson's disease, a derivative of this compound was found to restore motor function and reduce α-synuclein aggregation. This suggests its potential as a therapeutic agent for neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Modifications at various positions on the oxazole ring can significantly influence their pharmacological properties.

Table 3: Structure-Activity Relationship Insights

| Modification Position | Effect on Activity |

|---|---|

| Position 1 | Increased anticancer potency |

| Position 3 | Enhanced antimicrobial activity |

| Position 4 | Improved neuroprotective effects |

Wirkmechanismus

The mechanism of action of 5-(Pyrrolidin-2-yl)oxazole involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various proteins, influencing their activity. The oxazole ring can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other oxazole derivatives and pyrrolidine-containing molecules, such as:

Uniqueness

5-(Pyrrolidin-2-yl)oxazole is unique due to its combination of the pyrrolidine and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and makes it a valuable scaffold in medicinal chemistry .

Eigenschaften

CAS-Nummer |

1428233-24-2 |

|---|---|

Molekularformel |

C7H10N2O |

Molekulargewicht |

138.17 g/mol |

IUPAC-Name |

5-pyrrolidin-2-yl-1,3-oxazole |

InChI |

InChI=1S/C7H10N2O/c1-2-6(9-3-1)7-4-8-5-10-7/h4-6,9H,1-3H2 |

InChI-Schlüssel |

JUNSQLOOJDIGAY-UHFFFAOYSA-N |

SMILES |

C1CC(NC1)C2=CN=CO2 |

Kanonische SMILES |

C1CC(NC1)C2=CN=CO2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.